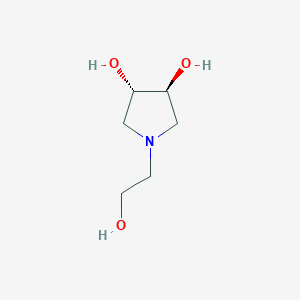
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
-
Synthesis from Pyrrolidine: : One common method involves the hydroxylation of pyrrolidine derivatives. Starting with pyrrolidine, selective hydroxylation at the 3 and 4 positions can be achieved using oxidizing agents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Hydroxyethylation: : The introduction of the hydroxyethyl group can be performed via nucleophilic substitution reactions. For instance, reacting the hydroxylated pyrrolidine with ethylene oxide under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production may involve multi-step synthesis starting from readily available precursors. The process typically includes:
Hydroxylation: Using catalytic amounts of OsO₄ and NMO for large-scale hydroxylation.
Purification: Employing techniques such as crystallization or chromatography to purify the intermediate compounds.
Hydroxyethylation: Conducting the nucleophilic substitution in large reactors with controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the hydroxyl groups can lead to the formation of corresponding alcohols or alkanes, depending on the reducing agent used.
-
Substitution: : The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric synthesis as a chiral ligand or catalyst.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving pyrrolidine derivatives.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial agents due to its ability to interact with biological membranes.
Industry
Polymer Synthesis: Utilized in the production of polymers with specific chiral properties.
Material Science: Investigated for its role in the development of new materials with unique physical and chemical properties.
作用機序
The mechanism by which (3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol exerts its effects often involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
Similar Compounds
(3R,4R)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.
1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Lacks the chiral centers, resulting in different biological activity.
Pyrrolidine-3,4-diol: Without the hydroxyethyl group, it has different solubility and reactivity.
Uniqueness
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which can significantly influence its interaction with chiral environments in biological systems. This stereochemistry can lead to distinct biological activities and applications compared to its enantiomers and other similar compounds.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-7-3-5(9)6(10)4-7/h5-6,8-10H,1-4H2/t5-,6-/m0/s1 |
InChIキー |
HPHOIGQFGPTGGB-WDSKDSINSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1CCO)O)O |
正規SMILES |
C1C(C(CN1CCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



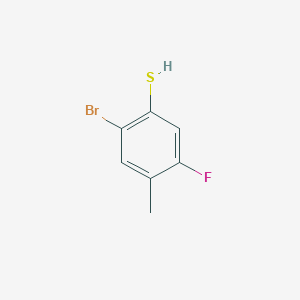

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
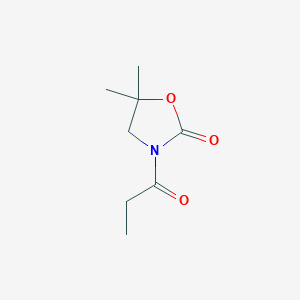
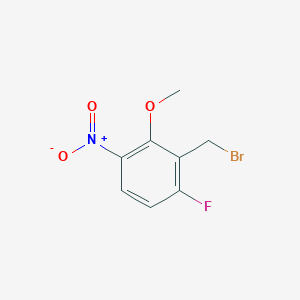
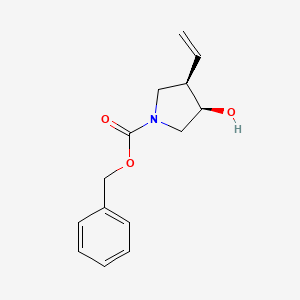
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
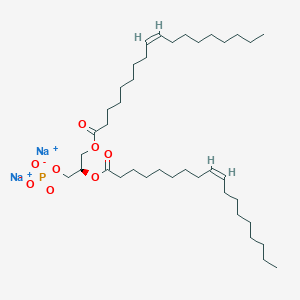
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)


